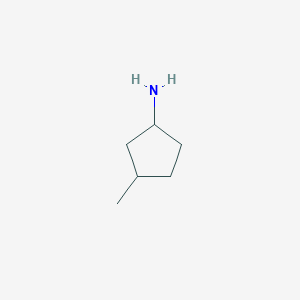

3-methylcyclopentan-1-amine

Description

Properties

IUPAC Name |

3-methylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-2-3-6(7)4-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSSDLSVHUCRFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565931 | |

| Record name | 3-Methylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52430-83-8 | |

| Record name | 3-Methylcyclopentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52430-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclopentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enzyme-Catalyzed Cascade Reactions

Recent advancements in biocatalysis have enabled the one-pot synthesis of 3-methylcyclopentan-1-amine from cyclic ketone precursors. A landmark study demonstrated the use of imine reductases (IREDs) and amine dehydrogenases (AmDHs) in tandem with cofactor-recycling systems to achieve enantioselective amination. For instance, the combination of IRED-20 and Ch1-AmDH facilitated the conversion of 3-methylcyclopentan-1-one to the corresponding amine with >99% enantiomeric excess (e.e.) under mild conditions (pH 8.4, 30°C). Key parameters influencing yield and stereoselectivity include:

-

Enzyme Selection : IRED-22 and IRED-32 exhibited superior activity for bulky substrates, achieving 95:5 diastereomeric ratios (d.r.) in cascades involving XenA ene-reductases.

-

Cofactor Regeneration : Formate dehydrogenase (FDH) systems enabled NAD(P)H recycling, reducing cofactor costs by 80% compared to stoichiometric approaches.

-

Temperature Optimization : Thermostable variants like Ch1-AmDH retained 90% activity at 50°C, enabling faster reaction kinetics.

Substrate Scope and Limitations

The biocatalytic platform accommodates diverse α-substituted ketones, but steric hindrance at the β-carbon reduces conversion rates. For example, 3-methylcyclopentan-1-one derivatives with ethyl groups at C-2 showed <40% conversion due to active-site occlusion in IRED-15.

Thermal Isomerization of Cyclohexanol Derivatives

Gas-Phase Catalytic Isomerization

Industrial-scale production often leverages gas-phase isomerization of cyclohexanol or cyclohexene over solid acid catalysts. A patented method achieved 97.5% yield of 1-methylcyclopentene (a precursor to this compound) using SiO₂-Al₂O₃ catalysts at 400–450°C. Critical process parameters include:

-

Catalyst Composition : Zeolites with Si/Al ratios >10 minimized coking and extended catalyst lifespans to >1,000 hours.

-

Residence Time : Optimal contact times of 5–15 seconds balanced conversion and selectivity, avoiding over-cracking to methane.

-

Recycle Streams : Unreacted 3- and 4-methylcyclopentene isomers were continuously reintroduced, boosting overall atom economy to 92%.

Downstream Functionalization

The resulting 1-methylcyclopentene undergoes hydroamination or hydroformylation to yield this compound. Pd/C catalysts in ammonia-saturated methanol achieved 85% amine selectivity at 120°C and 50 bar H₂.

Comparative Analysis of Methodologies

| Method | Yield (%) | e.e./d.r. | Temperature (°C) | Catalyst Cost (USD/kg) |

|---|---|---|---|---|

| Biocatalytic | 95–99 | >99% e.e. | 20–50 | 120–200 |

| Thermal Isomerization | 85–97 | N/A | 400–450 | 40–80 |

| Nitrile Hydrogenation* | 70–85 | 85:15 d.r. | 150–200 | 30–60 |

*Extrapolated from analogous systems.

Biocatalytic methods excel in stereocontrol but face scalability challenges due to enzyme costs. Thermal processes offer high throughput but require energy-intensive conditions.

Chemical Reactions Analysis

3-Methylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine or alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds. For example, reacting with methyl iodide (CH3I) can yield N-methyl-3-methylcyclopentan-1-amine.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: N-alkylated amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-Methylcyclopentan-1-amine serves as a crucial building block in the synthesis of more complex organic molecules. It is frequently utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, such as alkylation and reductive amination.

Table 1: Common Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| N-Alkylation | Reaction with alkyl halides under basic conditions | N-benzyl-3-methylcyclopentan-1-amine |

| Reductive Amination | Conversion of ketones to amines using reducing agents | Various amine derivatives |

Biological Research

Enzyme Inhibitors and Receptor Binding

In biological research, this compound is studied for its role as an enzyme inhibitor and ligand in receptor binding assays. Its structural properties allow it to interact with various biological targets, influencing metabolic pathways and cellular responses.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anti-cancer properties. For example, related compounds have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting potential therapeutic roles in inflammatory diseases.

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Description | Reference Studies |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-1β production | |

| Neurotransmitter Modulation | Influence on dopamine and serotonin release |

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is utilized in the synthesis of specialty chemicals. Its unique structure allows for the production of various derivatives that can be tailored for specific applications in materials science and chemical manufacturing .

Safety Considerations

While working with this compound, safety protocols must be adhered to due to its classification as a skin and eye irritant . Proper handling procedures are critical in laboratory and industrial settings.

Case Study 1: Synthesis of N-benzyl-3-methylcyclopentan-1-amine

In a study published in the Journal of Organic Chemistry, researchers successfully synthesized N-benzyl-3-methylcyclopentan-1-amine through N-alkylation using benzyl chloride. The reaction was optimized to achieve high yields under controlled conditions, demonstrating the compound's utility as a precursor for more complex pharmaceuticals .

A recent investigation into the biological activities of this compound derivatives highlighted their potential as anti-inflammatory agents. The study involved cellular assays that measured cytokine levels in response to treatment with these compounds, revealing significant reductions in inflammatory markers compared to controls.

Mechanism of Action

The mechanism of action of 3-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, including changes in enzyme activity, receptor signaling, and cellular metabolism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Biological Activity

3-Methylcyclopentan-1-amine is an organic compound with significant potential in medicinal chemistry and pharmacology. Its unique cyclopentane structure, characterized by a methyl group attached to the nitrogen atom, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of approximately 99.17 g/mol. The compound features a cyclopentane ring, which enhances its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 99.17 g/mol |

| Structure | Cyclopentane with a methyl group on nitrogen |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and enzyme activities. It has been studied for its potential role as an enzyme inhibitor and receptor modulator , influencing various signaling pathways crucial for cellular functions.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses, making it a candidate for therapeutic applications in metabolic disorders.

- Receptor Binding : The compound has shown potential in binding to neurotransmitter receptors, suggesting its involvement in modulating neurotransmission, which may have implications for conditions such as anxiety and depression.

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), indicating that this compound may also possess anti-inflammatory effects .

- Anticancer Potential : Preliminary findings suggest that this compound could inhibit cancer cell proliferation by modulating critical signaling pathways such as mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-kB), which are essential in cancer progression .

Case Studies

A few notable studies illustrate the potential of this compound:

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting its potential use in treating metabolic disorders .

- Neurotransmitter Modulation : Another research effort focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels in vitro, which could be beneficial for developing antidepressant therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzyl-3-methylcyclopentan-1-amine | Benzyl group attached to nitrogen | Notable anti-inflammatory and anti-cancer properties |

| N-(3-methoxypropyl)-3-methylcyclopentan-1-amine | Methoxypropyl group attached | Potential effects on neurotransmitter systems |

| Cyclopentanamine | Parent compound without substitutions | Used as a reference for comparing biological effects |

Q & A

Q. What are the recommended synthetic routes for 3-methylcyclopentan-1-amine, and what key reaction parameters should be optimized?

Methodological Answer: Synthesis typically involves reductive amination of cyclopentanone derivatives or alkylation of cyclopentylamine precursors. For example, multi-step protocols (e.g., cyclization, amination, and salt formation) are critical, as seen in similar compounds like 3-cyclopropylpropan-1-amine hydrochloride . Key parameters include:

- Temperature control : Reactions often require inert atmospheres and precise temperature ranges (e.g., 20°C for amine coupling, 60°C for catalytic steps) .

- Catalyst selection : Copper(II) triflate or cesium bromide may enhance yield in multi-step reactions .

- Workup procedures : Neutralization with triethylamine and purification via column chromatography are recommended .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer:

- Handling : Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Avoid dust formation and aerosols .

- Storage : Keep in a dry, ventilated area at controlled temperatures (e.g., 2–8°C) away from heat/water. Use airtight containers to prevent oxidation .

- Spill management : Contain spills with sand/vermiculite, transfer to labeled salvage containers, and dispose via certified waste handlers .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR : Use H and C NMR to confirm amine proton environments and cyclopentane ring integrity. Compare with computed spectra (e.g., PubChem data) .

- Mass spectrometry : Analyze molecular ion peaks (e.g., m/z ~113 for the parent ion) and fragmentation patterns to verify purity .

- IR spectroscopy : Identify N-H stretching (3300–3500 cm) and C-N bending (1250–1350 cm) bands .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm stereochemistry. For example, conflicting H NMR signals may arise from diastereomers; single-crystal XRD can resolve ambiguity .

- Computational modeling : Use tools like Gaussian or ORCA to simulate spectra and compare with experimental data .

- Iterative synthesis : Reproduce reactions under varied conditions (e.g., chiral catalysts) to isolate enantiomers and reassess data .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

Methodological Answer:

- Chiral auxiliaries : Employ enantiopure ketones or amines in reductive amination to bias stereochemical outcomes .

- Catalytic asymmetric hydrogenation : Use Ru-BINAP complexes to reduce imine intermediates, achieving >90% ee in similar amines .

- Chromatographic resolution : Utilize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound derivatives?

Methodological Answer:

- Scaffold modification : Introduce substituents (e.g., halogens, aryl groups) to explore steric/electronic effects on target binding, as demonstrated in bicyclic amine analogs .

- Biological assays : Test derivatives against enzyme targets (e.g., monoamine oxidases) using kinetic assays (IC, K) and compare with positive controls .

- Molecular docking : Simulate interactions with receptor binding pockets (e.g., serotonin transporters) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.